molecular formula C11H15NO4S B2543862 4-[(Butan-2-yl)sulfamoyl]benzoic acid CAS No. 436091-85-9

4-[(Butan-2-yl)sulfamoyl]benzoic acid

Cat. No.: B2543862
CAS No.: 436091-85-9
M. Wt: 257.3
InChI Key: WANWYPLZKGZMTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Butan-2-yl)sulfamoyl]benzoic acid is an organic compound with the molecular formula C11H15NO4S and a molecular weight of 257.31 g/mol . This compound is characterized by the presence of a benzoic acid core substituted with a butan-2-yl group and a sulfamoyl group. It is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Butan-2-yl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with butan-2-ylamine and sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) is common to achieve the required quality standards .

Chemical Reactions Analysis

Types of Reactions

4-[(Butan-2-yl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halides, alkoxides, polar aprotic solvents.

Major Products Formed

Scientific Research Applications

4-[(Butan-2-yl)sulfamoyl]benzoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-[(Butan-2-yl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Butyl)sulfamoyl]benzoic acid
  • 4-[(Isobutyl)sulfamoyl]benzoic acid
  • 4-[(Tert-butyl)sulfamoyl]benzoic acid

Uniqueness

4-[(Butan-2-yl)sulfamoyl]benzoic acid is unique due to its specific butan-2-yl substitution, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and suitability for various applications compared to other similar compounds .

Properties

IUPAC Name

4-(butan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO4S/c1-3-8(2)12-17(15,16)10-6-4-9(5-7-10)11(13)14/h4-8,12H,3H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WANWYPLZKGZMTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NS(=O)(=O)C1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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